Antiproliferative Activity Across Three Human Cancer Cell Lines in the TA Series Context
In the TA 1–10 series, the 2-methyl-substituted benzamide compound (CAS 313549-65-4, reported as TA7 in the published study) demonstrated differential antiproliferative activity against MCF7 (breast carcinoma), A549 (pulmonary carcinoma), and DU145 (prostatic adenocarcinoma) cell lines when compared with other TA-series analogs and the clinical standard doxorubicin [1]. The primary publication reports that TA7 showed 'promising results against cell lines, especially showing exceptional efficacy against breast cancer' and was identified as 'the most effective compound' in the series [1]. The study also reports antioxidant activity data where TA7 consistently outperformed the other TA compounds [1]. Specific IC50 values for each cell line and each TA compound are reported in the full-text article and its supporting information tables, which are required for precise quantitative head-to-head comparison; the published abstract confirms the directionality and significance of the differential effect [1].
| Evidence Dimension | Cytotoxicity ranking in MCF7, A549, DU145 cell lines |
|---|---|
| Target Compound Data | Identified as the most effective compound (TA7) in the 10-compound series; exceptional efficacy against MCF7 breast cancer cells. Precise IC50 values available in the full-text experimental tables of Chem. Biodiversity 2024, 21(2), e202301662. |
| Comparator Or Baseline | TA1–TA6, TA8–TA10 (structurally varied benzamide substituents); doxorubicin as clinical reference standard. All tested in the same MCF7/A549/DU145 panel. |
| Quantified Difference | Direction of difference: TA7 > other TA-series analogs and comparable to doxorubicin (per author conclusions). Exact fold-differences and statistical measures require consultation of full-text data tables. |
| Conditions | In vitro MTT-based cytotoxicity assay; MCF7 (breast), A549 (lung), DU145 (prostate) human cancer cell lines. Culture conditions, incubation times, and replicates as specified in the original experimental section. |
Why This Matters
For procurement decisions, this establishes that CAS 313549-65-4 is the most potent member of its synthetic series, meaning selection of a different TA analog would likely yield inferior anticancer potency in the same assay panel.
- [1] Kazmi MT, Amir M, Iqbal MA, Rashid M, Husain A. Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer Agents Compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis. Chem Biodivers. 2024;21(2):e202301662. doi:10.1002/cbdv.202301662. PMID: 38086017. View Source
